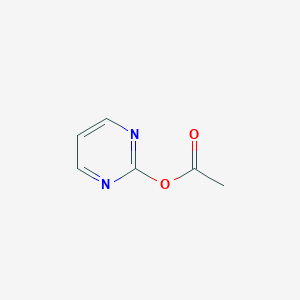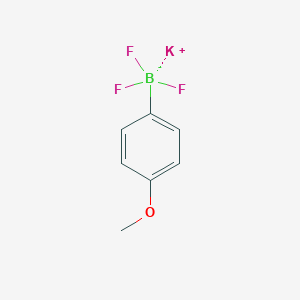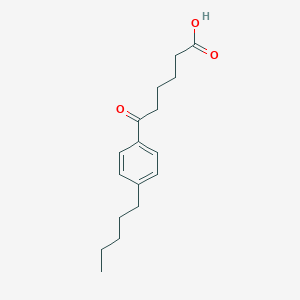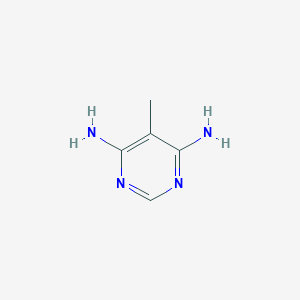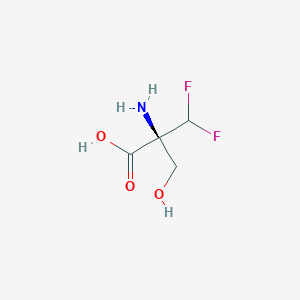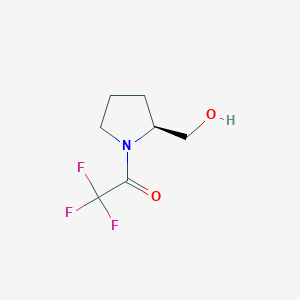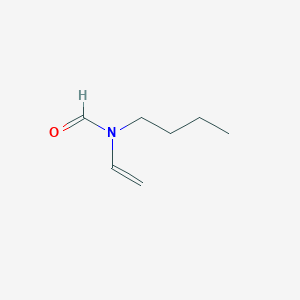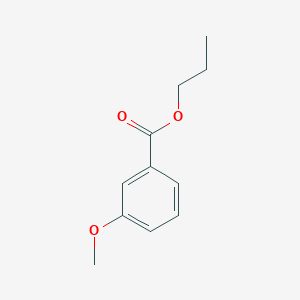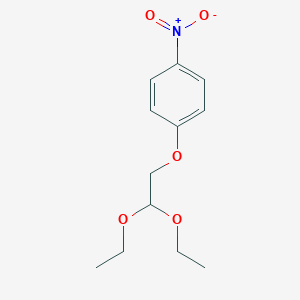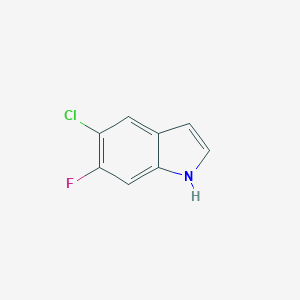
5-chloro-6-fluoro-1H-indole
Vue d'ensemble
Description
5-Chloro-6-fluoro-1H-indole is a compound with the molecular formula C8H5ClFN . It has a molecular weight of 169.59 . It is a solid substance stored at a temperature of 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of indole derivatives, including 5-chloro-6-fluoro-1H-indole, has been a subject of interest in recent years . The Fischer indole synthesis is one of the methods used for the synthesis of indole derivatives .Molecular Structure Analysis
The molecular structure of 5-chloro-6-fluoro-1H-indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The InChI code for this compound is 1S/C8H5ClFN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H .Chemical Reactions Analysis
Indole derivatives, including 5-chloro-6-fluoro-1H-indole, are important types of molecules and natural products that play a main role in cell biology . They show various biologically vital properties and have attracted the attention of the chemical community for the investigation of novel methods of synthesis .Physical And Chemical Properties Analysis
5-Chloro-6-fluoro-1H-indole is a solid substance with a boiling point of 299.8°C at 760 mmHg . It is stored at a temperature of 2-8°C in an inert atmosphere .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, including 5-chloro-6-fluoro-1H-indole, have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives are known to possess anti-inflammatory properties . This makes them valuable in the development of new drugs for treating various inflammatory conditions.
Anticancer Activity
Indole derivatives have shown promise in the field of oncology . They have been used in the development of potential anticancer immunomodulators .
Anti-HIV Activity
Indole derivatives have been studied for their potential use in the treatment of HIV . Their unique structure allows them to bind with high affinity to multiple receptors, which can be beneficial in developing new anti-HIV drugs.
Antioxidant Activity
Indole derivatives have demonstrated antioxidant activities . This property can be harnessed in the development of drugs to combat oxidative stress-related diseases.
Antimicrobial and Antifungal Activities
5-chloro-6-fluoro-1H-indole has potential applications as an antimicrobial and antifungal agent . This makes it a valuable compound in the fight against various microbial and fungal infections.
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes . They could be used in the development of new antidiabetic drugs.
Antimalarial Activity
Indole derivatives have been used in the synthesis of antimalarial drugs . The unique properties of these compounds make them effective in combating malaria.
Safety And Hazards
Propriétés
IUPAC Name |
5-chloro-6-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFLPDYKOWHEJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378610 | |
| Record name | 5-chloro-6-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-6-fluoro-1H-indole | |
CAS RN |
169674-57-1 | |
| Record name | 5-chloro-6-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-6-fluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

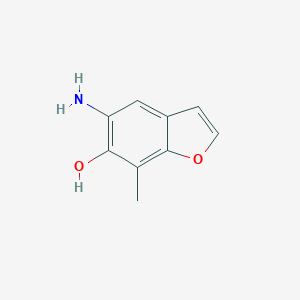
![4h-Imidazo[4,5,1-ij]quinoline-2-carbonitrile,9-methyl-4-thioxo-](/img/structure/B65866.png)
